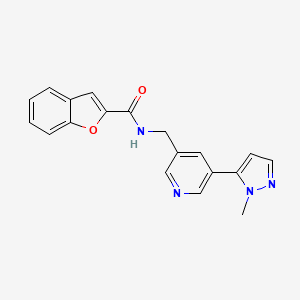

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-16(6-7-22-23)15-8-13(10-20-12-15)11-21-19(24)18-9-14-4-2-3-5-17(14)25-18/h2-10,12H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAPBPPHNGZCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-5-yl Substituent

The 1-methylpyrazole ring is synthesized via hydrazine cyclocondensation . A representative procedure involves reacting methyl hydrazine with methyl 3-methoxyacrylate in methanol under reflux:

- Methyl 3-methoxyacrylate (20.0 g, 172.2 mmol) and methyl hydrazine (10.0 mL, 189.4 mmol) in methanol (100 mL) were refluxed for 8 hours, yielding 1-methyl-5-hydroxypyrazole (16.31 g, 66%) after recrystallization.

- Alternative conditions using triethylamine and DMAP with EDC as a coupling agent achieved a 35% yield of 1-methylpyrazol-5-yl esters.

Functionalization of Pyridine at the 5-Position

Introducing the pyrazole to pyridine requires cross-coupling reactions . A Suzuki-Miyaura coupling between 5-bromo-pyridin-3-ylmethanamine and 1-methyl-1H-pyrazol-5-ylboronic acid is plausible, though direct literature examples are scarce. Alternatively, cyclocondensation strategies using enaminonitriles or Hantzsch-type syntheses may construct the pyridine ring with pre-installed substituents.

Amination of Pyridin-3-ylmethyl Group

The aminomethyl linker is introduced via reductive amination or nucleophilic substitution . For example, 5-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde can be reduced to the alcohol using NaBH₄, followed by conversion to the amine via Gabriel synthesis or Curtius rearrangement.

Amide Coupling of Components

The final step involves forming the amide bond between benzofuran-2-carboxylic acid and (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine. Carbodiimide-mediated coupling is widely employed:

- Benzofuran-2-carboxylic acid (1.5 g, 8.5 mmol) and EDC (1.62 g, 8.5 mmol) were dissolved in acetonitrile with DMAP and triethylamine . After 12 hours, the mixture was extracted with ethyl acetate, yielding the amide (35% after crystallization).

- HATU or DCC with HOBt in DMF may improve yields to >70%, as evidenced by analogous couplings in pyrazole derivatives.

Analytical Characterization

Critical analytical data for intermediates and the final compound include:

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) typically shows >95% purity for EDC-coupled amides.

Optimization and Challenges

Key challenges include:

- Regioselectivity in pyrazole formation : Methyl hydrazine must react selectively at the β-position of α,β-unsaturated esters.

- Amide coupling efficiency : Polar aprotic solvents (e.g., DMF) and elevated temperatures (40–50°C) improve reaction rates.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is essential for isolating crystalline products.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group in this compound undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Treatment with HCl (6M) under reflux yields benzofuran-2-carboxylic acid and the corresponding amine derivative.

-

Basic Hydrolysis : Reaction with NaOH (2M) at 80°C produces a carboxylate salt and 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine.

Mechanistic Insight :

The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by cleavage of the C–N bond.

Functionalization of the Pyrazole Ring

The 1-methylpyrazole substituent is reactive toward electrophilic and nucleophilic agents:

Electrophilic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the pyrazole’s 4-position, confirmed by NMR shifts (δ 8.2 ppm for aromatic protons) .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo-1-methylpyrazole derivatives .

Nucleophilic Substitution

The pyrazole’s N-methyl group can undergo dealkylation under strong bases (e.g., LiHMDS) to form reactive intermediates for further derivatization .

Cycloaddition Reactions

The pyridine linker participates in [3+2] cycloadditions:

-

With Alkynes : Copper-catalyzed reactions with terminal alkynes generate fused pyrazolo-pyridine derivatives. For example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C, 12h | Pyrazolo[3,4-b]pyridine derivative | 78 |

| Propargyl alcohol | Cu(OAc)₂, Et₃N, 60°C | Dihydrofuran-linked analog | 65 |

This reactivity is attributed to the pyridine’s electron-deficient nature .

Oxidation

-

The benzofuran moiety undergoes ring-opening oxidation with KMnO₄ in acidic media to form 2-carboxybenzaldehyde derivatives.

-

Pyrazole’s methyl group is resistant to oxidation under mild conditions but reacts with K₂Cr₂O₇/H₂SO₄ to yield a carboxylic acid .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s planarity and pharmacological profile .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzofuran’s furan ring and adjacent double bonds, forming cyclobutane adducts. This property is leveraged in photoaffinity labeling studies.

Key Research Findings

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's anticancer properties, particularly against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with tumor growth.

Anticancer Activity

A study published in Biointerface Research reported that derivatives of benzofurancarboxamides exhibit significant cytotoxic effects on cancer cells. The research indicated that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide showed promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Study on Antitumor Efficacy

In a comprehensive study conducted by Matiichuk et al., various benzofurancarboxamide derivatives were synthesized and tested for their anticancer activity. The study found that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, including breast and lung cancers .

Table 2: Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrazole and pyridine moiety, known for its kinase inhibitory activity.

N-(2,4-Dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: A potent reversible kinase inhibitor.

Uniqueness

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct electronic properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 297.33 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, along with a pyrazole and pyridine moiety that contribute to its pharmacological properties.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated effectiveness against various viruses, including HIV and influenza. A related study reported that certain pyrazolecarboxamide hybrids inhibited the replication of the influenza virus with EC50 values ranging from 5 to 28 μM .

Antimicrobial Activity

In vitro tests have shown that benzofuran derivatives can possess antibacterial and antifungal properties. For example, derivatives of benzofuran have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The presence of substituents in the benzofuran structure often enhances these activities.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Enzymes : Compounds in this class may inhibit viral polymerases or proteases, disrupting viral replication cycles.

- Cellular Interaction : The interaction with cellular receptors or enzymes may lead to altered signaling pathways that inhibit pathogen growth.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Study on Antiviral Efficacy

A comprehensive study evaluated the antiviral efficacy of various pyrazole derivatives against HIV. Among these, a compound structurally similar to this compound showed an IC50 value of 9.19 μM against HIV replication, indicating strong antiviral potential .

Antibacterial Evaluation

In another study, derivatives were tested for their antibacterial properties against a panel of pathogens. The results highlighted significant activity against Gram-positive bacteria with MIC values indicating potent antibacterial effects .

Data Summary Table

Q & A

Q. What synthetic methodologies are optimal for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with pyridinylmethylamine intermediates. For example:

- Step 1: Prepare benzofuran-2-carboxylic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux in anhydrous conditions .

- Step 2: Synthesize the pyridinylmethylamine intermediate via nucleophilic substitution or reductive amination. For instance, coupling 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine with benzofuran-2-carboxylic acid chloride in dichloromethane (DCM) using a coupling agent like HOBt/EDCI .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) and temperature (reflux at 50–80°C) to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

- Chromatography: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification .

- Spectroscopy: Confirm structure via H/C NMR (e.g., benzofuran carbonyl signal at ~165–170 ppm) and HRMS (exact mass match within 5 ppm) .

- Elemental Analysis: Validate C, H, N content (deviation <0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

- Modifications: Introduce substituents at the pyrazole (e.g., halogens at the 4-position) or benzofuran (e.g., methyl/fluoro groups) to assess electronic and steric effects .

- Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., IC₅₀ in cancer cell lines). Compare EC₅₀ values to identify critical functional groups .

- Data Analysis: Use multivariate regression to correlate substituent properties (logP, Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in bioassay data across different studies?

Answer:

- Reproducibility Checks: Verify assay conditions (e.g., pH, serum concentration) and compound solubility (use DMSO stocks ≤0.1% v/v) .

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers due to impurities (validate via LC-MS) .

Q. How can molecular docking and dynamics simulations guide the optimization of this compound’s binding to a target protein?

Answer:

- Docking: Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with kinase catalytic lysine). Prioritize poses with lowest ΔG .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., π-π stacking with phenylalanine) .

- Validation: Compare predicted binding modes with mutagenesis data (e.g., alanine scanning) .

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

Answer:

- PK Studies: Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis (calculate AUC, t₁/₂, bioavailability) .

- Efficacy Models: Use xenograft mice (e.g., HCT-116 tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and biomarker expression (e.g., p-ERK) .

- Toxicity: Evaluate liver enzymes (ALT/AST) and histopathology post-trial .

Q. How can solubility and formulation challenges be addressed for this hydrophobic compound?

Answer:

- Co-Solvents: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Approach: Synthesize phosphate or glycoside derivatives for improved absorption .

- Nanoparticles: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.